![molecular formula C10H8ClN7 B2385786 2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine CAS No. 477852-44-1](/img/structure/B2385786.png)
2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine
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Overview
Description
“2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine” is a compound that contains a pyridine ring and two 1,2,4-triazole rings. The 1,2,4-triazole rings are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, has been a subject of research. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “2-chloro-6-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]pyridine” is characterized by the presence of a pyridine ring and two 1,2,4-triazole rings. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Antimicrobial Activity
1,2,3-triazoles exhibit notable antimicrobial properties. In the case of our compound, several derivatives have been synthesized and evaluated for their efficacy against microbial strains. Notably, compound 7o (with a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring) displayed substantial potency against various tested microbes, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae . This antimicrobial activity makes it a promising candidate for further investigation.
Antimalarial and Anti-Leishmanial Potential
1,2,3-triazoles have been investigated as antimalarial and anti-leishmanial agents. While our compound lacks direct evidence, its chelating activity and biological spectrum make it an interesting candidate for further evaluation.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against various cancer cell lines . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Biochemical Pathways
1,2,4-triazole derivatives are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
properties
IUPAC Name |
2-chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN7/c11-8-2-1-3-10(15-8)18-7-13-9(16-18)4-17-6-12-5-14-17/h1-3,5-7H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAPQPDOHNNGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=NC(=N2)CN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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